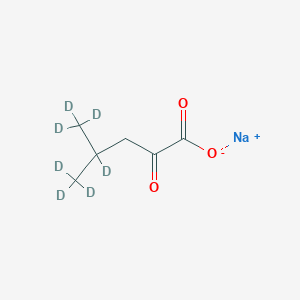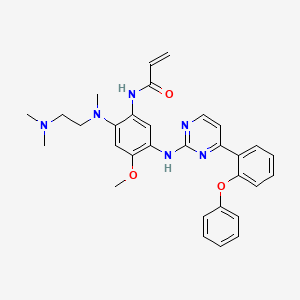
5-Hydroxy Propafenone Hydrochloride-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy Propafenone Hydrochloride-d5 is a deuterium-labeled derivative of 5-Hydroxy Propafenone. It is a stable isotope-labeled compound used primarily in scientific research. The molecular formula of this compound is C21H23D5ClNO4, and it has a molecular weight of 398.94 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy Propafenone Hydrochloride-d5 involves the incorporation of deuterium atoms into the 5-Hydroxy Propafenone molecule. This process typically includes the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The reaction conditions often involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the purity of the final product. Quality control measures are implemented to ensure the consistency and reliability of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydroxy Propafenone Hydrochloride-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated derivatives, while reduction can produce deuterated analogs with modified functional groups .
Wissenschaftliche Forschungsanwendungen
5-Hydroxy Propafenone Hydrochloride-d5 is widely used in scientific research, including:
Chemistry: It serves as a reference standard in analytical chemistry for the quantification and identification of propafenone and its metabolites
Biology: The compound is used in studies involving the metabolism and pharmacokinetics of propafenone, providing insights into its biological effects
Medicine: Research involving this compound helps in understanding the drug’s mechanism of action and its potential therapeutic applications
Industry: The compound is used in the development and testing of new pharmaceuticals, ensuring the accuracy and reliability of analytical methods
Wirkmechanismus
The mechanism of action of 5-Hydroxy Propafenone Hydrochloride-d5 is similar to that of propafenone. It acts as a Class 1C antiarrhythmic agent, blocking the fast inward sodium current in cardiac tissues. This action stabilizes myocardial membranes and reduces the upstroke velocity of the monophasic action potential. The compound also exhibits weak beta-blocking activity and a minor calcium-channel-blocking effect .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propafenone: The parent compound, used as an antiarrhythmic agent.
N-Despropylpropafenone: A metabolite of propafenone with antiarrhythmic activity.
5-Hydroxy Propafenone: The non-deuterated analog of 5-Hydroxy Propafenone Hydrochloride-d5
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The incorporation of deuterium atoms enhances the compound’s stability and allows for precise quantification in analytical studies. This makes it a valuable tool in pharmacokinetic and metabolic research .
Eigenschaften
Molekularformel |
C21H28ClNO4 |
|---|---|
Molekulargewicht |
398.9 g/mol |
IUPAC-Name |
1-[5-hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-(2,3,4,5,6-pentadeuteriophenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C21H27NO4.ClH/c1-2-12-22-14-18(24)15-26-21-11-9-17(23)13-19(21)20(25)10-8-16-6-4-3-5-7-16;/h3-7,9,11,13,18,22-24H,2,8,10,12,14-15H2,1H3;1H/i3D,4D,5D,6D,7D; |
InChI-Schlüssel |
FAYLNKVZLXBDBE-BQAHAFBHSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CCC(=O)C2=C(C=CC(=C2)O)OCC(CNCCC)O)[2H])[2H].Cl |
Kanonische SMILES |
CCCNCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


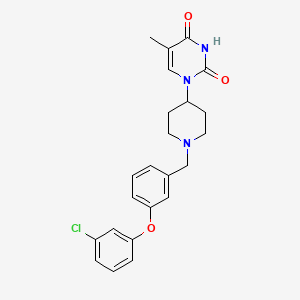
![4-[6-fluoro-2-[(4-methoxyphenyl)methyl]-1H-benzimidazol-5-yl]morpholine](/img/structure/B12413618.png)
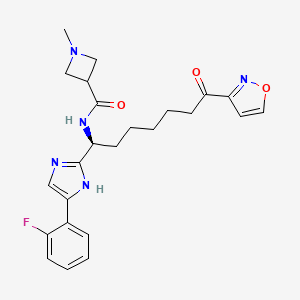
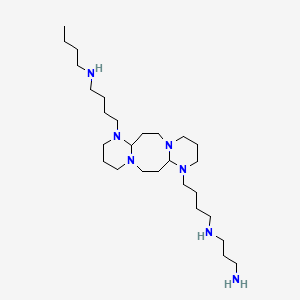

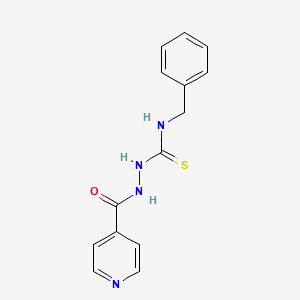
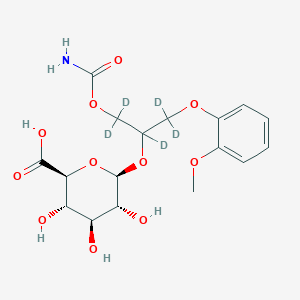
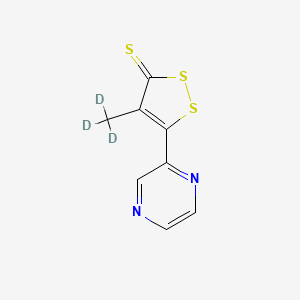
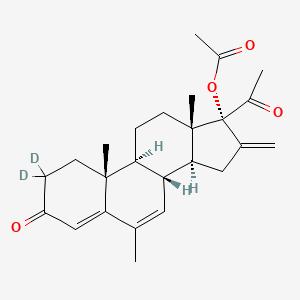

![(2S)-2-[[(1S)-1-carboxy-5-[[4-[2-[[(2S)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]phenyl]methylcarbamoylamino]pentyl]carbamoylamino]pentanedioic acid;hydrochloride](/img/structure/B12413680.png)
![ethyl (3R)-1-[4-(diethylsulfamoyl)phenyl]sulfonylpiperidine-3-carboxylate](/img/structure/B12413686.png)
